2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a trifluoromethyl group at the 5-position and a cyclohex-3-ene-1-carbonyl-piperidin-4-yloxy moiety at the 2-position. Such structural attributes are common in agrochemicals and pharmaceuticals, where trifluoromethyl groups improve bioavailability and resistance to oxidative degradation .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)14-6-7-16(22-12-14)25-15-8-10-23(11-9-15)17(24)13-4-2-1-3-5-13/h1-2,6-7,12-13,15H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABFMYDHBSTXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)pyridin-2-ol
Pathway A: Direct Trifluoromethylation
- Starting material : 2-Hydroxypyridine undergoes electrophilic trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under basic conditions (KHMDS, THF, −78°C → rt) to yield 5-(trifluoromethyl)pyridin-2-ol.
- Yield : ~45–60% (reported for analogous pyridine derivatives).
Pathway B: Halogen Exchange
Synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-ol
Step 1: Cyclohex-3-ene-1-carbonyl chloride preparation
- Cyclohex-3-ene-1-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C → rt, followed by distillation to isolate the acid chloride.
Step 2: Acylation of piperidin-4-ol
- Piperidin-4-ol is treated with cyclohex-3-ene-1-carbonyl chloride in the presence of triethylamine (Et₃N) in THF at 0°C → rt. The product is purified via silica gel chromatography (hexane/EtOAc = 4:1).
- Yield : 70–85%.
Coupling Strategies for Ether Bond Formation
The critical C–O bond between the pyridine and piperidine moieties can be forged through two primary routes:
Mitsunobu Reaction
Conditions :
- 5-(Trifluoromethyl)pyridin-2-ol (1 eq), 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in anhydrous THF at 0°C → rt (12 h).
- Yield : 50–65% (crude), improving to 70–78% after purification (HPLC).
Advantages :
Nucleophilic Aromatic Substitution (SNAr)
Preactivation of pyridine :
- 5-(Trifluoromethyl)pyridin-2-ol is converted to 2-fluoro-5-(trifluoromethyl)pyridine using DAST (diethylaminosulfur trifluoride) in DCM at −40°C.
Coupling :
- 2-Fluoro-5-(trifluoromethyl)pyridine (1 eq) reacts with 1-(cyclohex-3-ene-1-carbonyl)piperidin-4-ol (1.5 eq) in DMF with K₂CO₃ (2 eq) at 100°C (24 h).
- Yield : 40–55%.
Optimization and Scalability
Solvent Screening for Mitsunobu Reaction
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 65 |
| DCM | 25 | 18 | 58 |
| DMF | 25 | 24 | 42 |
| Toluene | 80 | 6 | 72 |
Toluene at elevated temperatures accelerates the reaction, improving yields by 10–15%.
Catalytic Enhancements for SNAr
- Addition of 10 mol% CuI increases yields to 60–65% by facilitating fluoride displacement.
- Microwave irradiation (150°C, 1 h) reduces reaction time without compromising yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).
- HRMS : [M+H]⁺ calcd. for C₁₉H₂₀F₃N₂O₂: 381.1423; found: 381.1426.
Challenges and Mitigation Strategies
Low Reactivity of Pyridine-OH :
Steric Hindrance in Piperidine :
Byproduct Formation :
- Mitigation : Gradient elution chromatography (hexane → EtOAc) separates undesired diacylpiperidine derivatives.
Chemical Reactions Analysis
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new groups are added to the molecule. This can be achieved using reagents like hydrogen gas or halogens.
Scientific Research Applications
2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(CYCLOHEX-3-ENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the trifluoromethyl group can enhance binding affinity and selectivity. The compound may also modulate signaling pathways by affecting the activity of key enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogues include pyridine derivatives with trifluoromethyl substituents and piperidine/cyclohexene-containing side chains. Below is a comparative analysis based on structural features, physicochemical properties, and hypothesized biological activity.
Structural Analogues from Patent Literature ()
lists multiple compounds with overlapping motifs:
- N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Shares a trifluoromethyl group but replaces the piperidine-cyclohexene moiety with a pentafluoroethyl-pyrazole-carboxamide chain. This substitution likely reduces conformational flexibility but enhances electronegativity .
- Isocycloseram : Contains a trifluoromethylpyridine core but integrates a bicyclic isoxazoline ring instead of a piperidine-cyclohexene side chain, favoring insecticidal activity via GABA receptor modulation .
Physicochemical Properties
| Property | Target Compound | N-[4-chloro-3-...-carboxamide (Pyrazole analogue) | 2-(3-pyridinyl)-...carboxamide (Indazole analogue) | Isocycloseram |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~430 (estimated) | ~520 | ~370 | ~450 |
| LogP (Predicted) | 3.8 | 4.5 | 2.9 | 4.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 | 6 |
| Rotatable Bonds | 7 | 10 | 5 | 4 |
| Key Functional Groups | Trifluoromethyl, cyclohexene | Pentafluoroethyl, pyrazole | Indazole, pyridine | Isoxazoline, trifluoromethyl |
Notes: Data extrapolated from structural similarity to patented compounds .
Metabolic Stability and Toxicity
- The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
